Tetrabutylammonium tribromide

Descripción general

Descripción

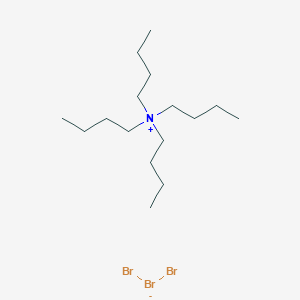

Tetrabutylammonium tribromide is a pale orange solid with the chemical formula C₁₆H₃₆Br₃N . It is a salt composed of the lipophilic tetrabutylammonium cation and the linear tribromide anion . This compound is commonly used as a reagent in organic synthesis, providing a conveniently weighable, solid source of bromine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tetrabutylammonium tribromide can be prepared by treating solid tetrabutylammonium bromide with bromine vapor :

[N(C4H9)4]Br+Br2→[N(C4H9)4]Br3

Alternatively, tetrabutylammonium bromide can be reacted with vanadium pentoxide and aqueous hydrogen peroxide, or with ceric ammonium nitrate .

Industrial Production Methods

The industrial production of this compound typically involves the same synthetic routes as described above, with careful control of reaction conditions to ensure high yield and purity. The process is scalable and can be adapted to produce large quantities of the compound for commercial use .

Análisis De Reacciones Químicas

Types of Reactions

Tetrabutylammonium tribromide undergoes various types of chemical reactions, including:

Oxidation: It can act as an oxidizing agent in organic synthesis.

Substitution: It is used in electrophilic substitution reactions, particularly for bromination of organic substrates.

Common Reagents and Conditions

Methanol: Used as a solvent for the cleavage of tert-butyldimethylsilyl ethers.

Indoles and Aldehydes: Used in the synthesis of bis-indolymethanes by electrophilic substitution.

Major Products

O-isopropylidene derivatives of free sugars: Formed when this compound is used as a catalyst.

Bis-indolymethanes: Formed from the reaction of indoles with different aldehydes.

Aplicaciones Científicas De Investigación

Organic Synthesis

1.1 Catalytic Properties

TBATB is recognized for its effectiveness as a catalyst in organic reactions. It facilitates the direct condensation of carboxylic acids with alcohols under solvent-free conditions, yielding esters efficiently at reflux temperatures. This application highlights its utility in green chemistry by minimizing solvent use and waste generation .

1.2 Bromination Reactions

TBATB serves as an excellent brominating agent in various organic transformations. Its ability to selectively brominate substrates has been demonstrated in several studies, where it was shown to provide high yields with minimal by-products. For instance, TBATB can brominate para-substituted aromatic compounds effectively, often yielding near-quantitative results while inhibiting polymerization and side reactions .

1.3 Synthesis of Bioactive Compounds

Recent studies have reported TBATB's role in synthesizing biologically active heterocycles. For example, it has been employed in the synthesis of 5-substituted 1H-tetrazoles and other nitrogen-containing heterocycles, which are significant in medicinal chemistry . The compound's catalytic efficiency allows for mild reaction conditions, making it suitable for sensitive substrates.

Material Science

2.1 Fabrication of Nanostructures

TBATB has been utilized in the synthesis of silver nanowires (AgNWs) with high aspect ratios. A study demonstrated that using TBATB as a reducing agent facilitated the formation of AgNWs with an average length of approximately 72 μm and an aspect ratio up to 4000 . This application is particularly relevant in the development of conductive materials for electronic applications.

2.2 Polymer Chemistry

In polymerization processes, TBATB has shown promise as a mediator that can control reaction kinetics and product distribution. Its ability to slow down bromination reactions compared to traditional solvents allows for better management of polymer growth and morphology .

Environmental Chemistry

3.1 Toxicological Studies

While TBATB is widely used in synthetic applications, recent studies have raised concerns regarding its environmental impact and toxicity. Research involving zebrafish embryos indicated that exposure to TBAB (a related compound) resulted in developmental impairments, including craniofacial defects and neurotoxicity . Understanding these effects is crucial for assessing the safety of TBATB in industrial applications.

3.2 Eco-friendly Solvent Systems

TBATB has been explored as part of deep eutectic solvents (DES), which are considered eco-friendly alternatives to traditional solvents due to their lower toxicity profiles. Studies have shown that DES based on TBAB exhibit favorable properties for various chemical processes while minimizing environmental impact .

Summary Table of Applications

Mecanismo De Acción

Tetrabutylammonium tribromide exerts its effects primarily through the release of bromine, which acts as an electrophile in various chemical reactions. The tetrabutylammonium cation stabilizes the tribromide anion, facilitating its use as a brominating agent . The molecular targets and pathways involved depend on the specific reaction and substrates used.

Comparación Con Compuestos Similares

Similar Compounds

Tetrabutylammonium triiodide: Similar in structure but contains iodine instead of bromine.

Pyridinium tribromide: Another tribromide compound used in organic synthesis.

Trimethylphenylammonium tribromide: Similar in function but with a different cation.

Uniqueness

Tetrabutylammonium tribromide is unique due to its stability, ease of handling, and effectiveness as a brominating agent. Its solid form allows for precise measurement and control in reactions, making it a preferred choice in many synthetic applications .

Actividad Biológica

Tetrabutylammonium tribromide (TBATB) is a quaternary ammonium salt notable for its diverse applications in organic synthesis, particularly as a phase transfer catalyst and brominating agent. This compound has garnered attention not only for its synthetic utility but also for its biological activity, which encompasses both beneficial and detrimental effects. This article explores the biological activity of TBATB, highlighting its role in antimicrobial synthesis, neurodevelopmental toxicity, and potential applications in nanotechnology.

TBATB is composed of tetrabutylammonium cations and tribromide anions. It can be synthesized through various methods, including the reaction of tetrabutylammonium bromide with bromine in an aqueous medium. The compound appears as a yellow-orange solid and exhibits intense electronic absorption at 267 nm, characteristic of tribromides .

Antimicrobial Activity

One of the prominent applications of TBATB is in the synthesis of antimicrobial agents. Research indicates that TBATB can facilitate the formation of chalcones, which have demonstrated antimicrobial properties against various pathogens. The efficiency of TBATB as a catalyst in these reactions is attributed to its ability to enhance reaction rates under mild conditions, leading to good yields of biologically active compounds .

Neurodevelopmental Toxicity

Despite its synthetic advantages, TBATB poses significant neurodevelopmental risks. A study using zebrafish embryos revealed that exposure to TBAB (a related compound) resulted in impaired brain development, craniofacial defects, and increased apoptosis in developing embryos. The study highlighted that TBAB binds to AMPA receptors and affects neural developmental genes such as olfactomedin and acetylcholinesterase . These findings suggest that while TBATB can be beneficial in synthetic chemistry, it may also have adverse effects on neurodevelopment.

Table 1: Summary of Neurodevelopmental Effects Induced by TBAB

| Effect | Observations |

|---|---|

| Brain Development | Impaired segmentation and neural crest formation |

| Craniofacial Defects | Notable deformities observed in embryos |

| Apoptosis | Increased cell death in head and trunk regions |

| Gene Modulation | Alterations in expression of key developmental genes |

Applications in Nanotechnology

In addition to its synthetic utility and toxicity concerns, TBATB has been explored for its role in nanotechnology. Specifically, it has been utilized as an auxiliary additive in the synthesis of silver nanowires (AgNWs). A study demonstrated that TBATB significantly enhances the generation of silver seeds, leading to AgNWs with high aspect ratios (up to 4000) and lengths averaging 72 μm. This property makes TBATB a valuable component in producing flexible transparent conductive films for electronic applications .

Case Studies

- Synthesis of Antimicrobial Chalcones : A research study successfully synthesized various chalcones using TBATB as a catalyst, demonstrating its effectiveness in producing compounds with significant antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Neurodevelopmental Toxicity Assessment : In a controlled experiment with zebrafish embryos, exposure to TBAB resulted in observable developmental impairments, underscoring the need for caution when using this compound in environments where aquatic life may be affected.

- Nanowire Fabrication : The use of TBATB in synthesizing AgNWs showcased its potential applications beyond traditional chemistry, indicating that it could play a role in advancing nanotechnology and materials science.

Propiedades

InChI |

InChI=1S/C16H36N.Br3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-2/h5-16H2,1-4H3;/q+1;-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSLZJZUSYNITM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.Br[Br-]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801028457 | |

| Record name | Tetrabutylammonium Tribromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38932-80-8 | |

| Record name | Tetrabutylammonium tribromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38932-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium Tribromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the common applications of tetrabutylammonium tribromide in organic synthesis?

A1: this compound (TBATB) finds wide use in organic synthesis due to its mild reaction conditions and its ability to act both as a brominating agent and catalyst. Key applications include:

- Oxidation Reactions: TBATB oxidizes various functional groups, including alcohols [], aldehydes [, , ], sulfoxides [], thioacids [], and hypophosphite [].

- Bromination Reactions: It serves as a selective brominating agent for aromatic amines [], alkynes [], acetophenone [], and chalcones [].

- Deoximation: TBATB efficiently converts aldo- and keto-oximes to their corresponding carbonyl compounds [].

- Protection and Deprotection: It acts as a catalyst for the protection of carbonyl compounds as acetals [] and thioacetals [] and for the deprotection of tert-butyldimethylsilyl (TBDMS) ethers [].

- Synthesis of Heterocycles: TBATB facilitates the synthesis of various heterocyclic compounds, including 1,5-benzothiazepines [], benzo[f]chromeno[3,4-b]quinoline-6-ones [], and 2-aminobenzothiazoles [].

Q2: How does this compound act as a brominating agent?

A2: TBATB can release a tribromide ion (Br3-) which acts as an electrophile. This electrophilic tribromide ion can then attack electron-rich sites in organic molecules, such as double bonds or activated aromatic rings, leading to bromination [, , , , ].

Q3: Can you provide an example of a reaction mechanism where this compound acts as a catalyst?

A3: In the synthesis of gem-diacylates from aldehydes, TBATB catalyzes the reaction by first activating the anhydride, facilitating a nucleophilic attack on the aldehyde. It then helps regenerate the anhydride through an intermolecular attack of a second acetate group [].

Q4: What is the role of this compound in the synthesis of silver nanowires?

A4: TBATB acts as an auxiliary additive in the synthesis of silver nanowires (AgNWs). It plays a crucial role in both the generation of silver seeds and the directional growth of these seeds into high-aspect-ratio nanowires [].

Q5: Does the solvent influence the reactions involving this compound?

A5: Yes, the solvent plays a significant role in reactions involving TBATB. For example:

- Polarity: The rate of oxidation reactions generally increases with increasing solvent polarity [, ].

- Protic vs. Aprotic: In protic solvents like methanol, TBATB can participate in bromomethoxylation reactions [], while in aprotic solvents, it favors bromination of double bonds [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C16H36Br3N, and its molecular weight is 482.27 g/mol.

Q7: What are the key spectroscopic techniques used to characterize this compound?

A7: Commonly used techniques include:

- NMR Spectroscopy (1H and 13C): Provides information about the structure and purity of TBATB [, , ].

- Mass Spectrometry (HRMS): Confirms the molecular weight and fragmentation pattern [].

- Infrared Spectroscopy (IR): Identifies functional groups present in the molecule [, ].

Q8: How does the structure of this compound contribute to its reactivity?

A8:

Q9: Are there specific safety considerations when handling this compound?

A11: Yes, TBATB should be handled with care. It is an oxidizing agent and can cause skin and eye irritation. Proper personal protective equipment should be worn when using this reagent. Compliance with local safety regulations and guidelines is essential [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.